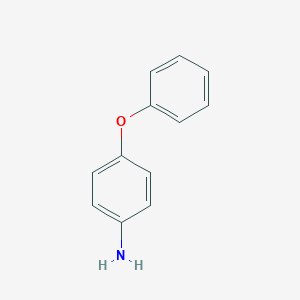

4-Phenoxyaniline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 61131. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Phenols - Phenyl Ethers - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-phenoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO/c13-10-6-8-12(9-7-10)14-11-4-2-1-3-5-11/h1-9H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOYZXEVUWXQVNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

73166-61-7 (hydrochloride) | |

| Record name | 4-Aminodiphenyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000139593 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8059687 | |

| Record name | Benzenamine, 4-phenoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8059687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139-59-3 | |

| Record name | (4-Aminophenoxy)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=139-59-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Aminodiphenyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000139593 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-PHENOXYANILINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61131 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-PHENOXYANILINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57084 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-PHENOXYANILINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4629 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, 4-phenoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenamine, 4-phenoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8059687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-phenoxyaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.880 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-PHENOXYANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44P7PAW368 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Phenoxyaniline: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties and structural attributes of 4-phenoxyaniline, an aromatic amine with significant applications as a versatile intermediate in the pharmaceutical, agrochemical, and dye industries.[1][2] This document adheres to stringent data presentation and visualization standards to facilitate advanced research and development.

Chemical Identity and Structure

This compound, also known as 4-aminodiphenyl ether, is an organic compound characterized by a phenoxy group substituted at the para-position of an aniline (B41778) ring.[1][3] This unique structure imparts a range of chemical properties that make it a valuable building block in organic synthesis.[2]

Table 1: Structural and Identification Data for this compound

| Identifier | Value |

| IUPAC Name | This compound[1][4][5] |

| CAS Number | 139-59-3[1][6][7][8][9] |

| Molecular Formula | C₁₂H₁₁NO[1][3][5][6][7][8][9][10] |

| SMILES | C1=CC=C(C=C1)OC2=CC=C(C=C2)N[1][4] |

| InChI Key | WOYZXEVUWXQVNV-UHFFFAOYSA-N[1][4][5][10] |

| Synonyms | p-Phenoxyaniline, 4-Aminodiphenyl ether, Benzenamine, 4-phenoxy-[1][3][4][8][10][11] |

Physicochemical Properties

The physical and chemical properties of this compound are critical for its handling, storage, and application in various chemical reactions. It typically appears as a white to light yellow or brown to green-brown crystalline powder or flakes.[1][6][12]

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 185.22 g/mol [6][7][8][9] |

| Melting Point | 82-84 °C[6][7][9] |

| Boiling Point | 320.0 ± 25.0 °C at 760 mmHg[7] |

| Solubility | Sparingly soluble in water (< 1 g/L at 20 °C); soluble in organic solvents like ethanol, acetone, and ether.[1][3] |

| pKa | 4.75 ± 0.10 (Predicted)[1] |

| Density | 1.1 ± 0.1 g/cm³[7] |

| Flash Point | 155.8 ± 16.4 °C[7] |

| Vapor Pressure | 0.0 ± 0.7 mmHg at 25 °C[7] |

Reactivity and Stability

This compound is stable under normal temperatures and pressures.[1][7][12] However, it is incompatible with strong oxidizing agents, acid anhydrides, and chlorides.[7][11][12] When heated to decomposition, it emits toxic fumes of nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).[6][7][12]

Experimental Protocols

Synthesis of this compound via Ullmann Condensation

The Ullmann condensation is a classic and effective method for the synthesis of diaryl ethers, including this compound.[13] This copper-catalyzed reaction involves the coupling of a phenol (B47542) with an aryl halide.[13]

Materials:

-

Iodobenzene (B50100) (1.0 mmol)[13]

-

Phenol (1.0 mmol)[13]

-

Copper(II) glycinate (B8599266) monohydrate (0.02 mmol)[13][14]

-

Potassium hydroxide (B78521) (KOH) (2.0 equiv)[13][14]

-

Dry dimethyl sulfoxide (B87167) (DMSO) (2.0 mL)[13][14]

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)[13][14]

Procedure:

-

To a stirred solution of iodobenzene (1.0 mmol) and phenol (1.0 mmol) in dry DMSO (2.0 mL), add copper(II) glycinate monohydrate (0.02 mmol) and potassium hydroxide (2.0 equiv).[13][14]

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[13][14]

-

After completion, cool the reaction mixture to room temperature.[13][14]

-

Dilute the filtrate with ethyl acetate (B1210297) (10 mL).[13][14]

-

Wash the organic layer with water and dry over anhydrous Na₂SO₄.[13][14]

-

Evaporate the solvent under vacuum to obtain the crude product.[13][14]

-

The crude product can be further purified by column chromatography.[14]

Purification by Crystallization

A common method for the purification of this compound is crystallization.

Procedure:

-

Dissolve the crude this compound in a minimal amount of hot water.[6]

-

Allow the solution to cool slowly to room temperature.

-

Further cool the solution in an ice bath to maximize crystal formation.

-

Collect the crystals by filtration.

-

Wash the crystals with a small amount of cold water.

-

Dry the purified crystals in a desiccator or under vacuum.

Visualization of Synthetic Pathway

The following diagram illustrates the general workflow for the synthesis of this compound, highlighting the key reaction types and purification steps.

Caption: Synthetic routes and applications of this compound.

References

- 1. Page loading... [wap.guidechem.com]

- 2. nbinno.com [nbinno.com]

- 3. CAS 139-59-3: this compound | CymitQuimica [cymitquimica.com]

- 4. (4-Aminophenoxy)benzene | C12H11NO | CID 8764 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. A16048.22 [thermofisher.com]

- 6. This compound | 139-59-3 [chemicalbook.com]

- 7. This compound | CAS#:139-59-3 | Chemsrc [chemsrc.com]

- 8. scbt.com [scbt.com]

- 9. This compound CAS#: 139-59-3 [m.chemicalbook.com]

- 10. This compound | CymitQuimica [cymitquimica.com]

- 11. fishersci.com [fishersci.com]

- 12. This compound(139-59-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 13. benchchem.com [benchchem.com]

- 14. This compound synthesis - chemicalbook [chemicalbook.com]

In-Depth Technical Guide to 4-Phenoxyaniline (CAS 139-59-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of 4-Phenoxyaniline (CAS 139-59-3), a key intermediate in the pharmaceutical and dye industries. This document outlines its physicochemical properties, spectroscopic data, synthesis protocols, and analytical methods, presenting all quantitative data in structured tables and detailed experimental procedures.

Core Physicochemical Properties

This compound, also known as 4-aminodiphenyl ether, is an aromatic amine featuring a phenoxy group attached to an aniline (B41778) core.[1] This structure makes it a versatile building block for the synthesis of more complex molecules.[2] It typically appears as a white to light yellow or brown to green-brown crystalline powder or flakes.[3][4] It has limited solubility in water but is soluble in organic solvents like ethanol (B145695) and ether.[3]

| Property | Value | Reference |

| CAS Number | 139-59-3 | [5] |

| Molecular Formula | C₁₂H₁₁NO | [5] |

| Molecular Weight | 185.22 g/mol | [5] |

| Appearance | White to light yellow/brown to green-brown crystalline powder or flakes | [3][4] |

| Melting Point | 82-86 °C | [4] |

| Boiling Point | 320.0 ± 25.0 °C at 760 mmHg | [4] |

| Water Solubility | < 1 g/L (20 °C) | [4] |

| LogP | 2.36 | [4] |

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum of this compound exhibits characteristic signals for the aromatic protons and the amine protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.27 | m | 2H | H-2', H-6' (phenoxy ring) |

| ~7.01 | m | 1H | H-4' (phenoxy ring) |

| ~6.93 | m | 2H | H-3', H-5' (phenoxy ring) |

| ~6.87 | d, J ≈ 8.8 Hz | 2H | H-3, H-5 (aniline ring) |

| ~6.67 | d, J ≈ 8.8 Hz | 2H | H-2, H-6 (aniline ring) |

| ~3.5 | br s | 2H | -NH₂ |

Note: Chemical shifts and coupling constants are approximate and can vary slightly based on solvent and concentration.

¹³C NMR: The carbon NMR spectrum provides further confirmation of the molecular structure.

| Chemical Shift (δ, ppm) | Assignment |

| ~158.0 | C-4' (phenoxy ring, C-O) |

| ~150.0 | C-1 (aniline ring, C-O) |

| ~142.0 | C-4 (aniline ring, C-N) |

| ~129.5 | C-3', C-5' (phenoxy ring) |

| ~122.5 | C-2, C-6 (aniline ring) |

| ~121.0 | C-4' (phenoxy ring) |

| ~118.5 | C-2', C-6' (phenoxy ring) |

| ~116.0 | C-3, C-5 (aniline ring) |

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3250 | Medium | N-H stretching (asymmetric and symmetric) of the primary amine |

| 3100-3000 | Strong | C-H stretching of aromatic rings |

| 1650-1580 | Medium | N-H bending of the primary amine |

| 1600-1400 | Strong | C-C stretching within the aromatic rings |

| 1335-1250 | Strong | C-N stretching of the aromatic amine |

| 1240 | Strong | Asymmetric C-O-C stretching of the diaryl ether |

| 850-675 | Strong | C-H out-of-plane bending of substituted aromatic rings |

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of this compound shows a prominent molecular ion peak and characteristic fragmentation patterns.

| m/z | Relative Intensity (%) | Assignment |

| 185 | 100 | [M]⁺ (Molecular ion) |

| 184 | ~15 | [M-H]⁺ |

| 156 | ~13 | [M-CHO]⁺ |

| 108 | ~87 | [C₆H₅O]⁺ |

| 77 | ~26 | [C₆H₅]⁺ |

| 51 | ~42 | [C₄H₃]⁺ |

Experimental Protocols

Synthesis of this compound via Ullmann Condensation

This protocol describes a common method for the synthesis of this compound.

Diagram of Ullmann Condensation Workflow:

Caption: Ullmann condensation workflow for this compound synthesis.

Materials:

-

4-Bromoaniline

-

Phenol

-

Potassium hydroxide (KOH)

-

Copper(I) iodide (CuI) or other suitable copper catalyst

-

L-proline (as a ligand, optional but recommended)

-

Dimethyl sulfoxide (DMSO)

-

Ethyl acetate

-

Water

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromoaniline (1 equivalent), phenol (1.2 equivalents), potassium hydroxide (2 equivalents), copper(I) iodide (0.1 equivalents), and L-proline (0.2 equivalents).

-

Add DMSO as the solvent.

-

Heat the reaction mixture to 80-120 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate and filter to remove the catalyst and any inorganic salts.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to obtain pure this compound.

Purification of this compound

Crystallization is a common method for the purification of this compound.[4]

Procedure:

-

Dissolve the crude this compound in a minimal amount of hot solvent (e.g., ethanol or a mixture of ethanol and water).

-

Allow the solution to cool slowly to room temperature.

-

Further cool the solution in an ice bath to maximize crystal formation.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent.

-

Dry the purified crystals under vacuum.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

A reversed-phase HPLC method can be developed for the determination of the purity of this compound.

Diagram of HPLC Analysis Workflow:

Caption: General workflow for HPLC purity analysis of this compound.

Suggested HPLC Conditions:

-

Column: C18 (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v) with a buffer (e.g., 0.1% formic acid or ammonium (B1175870) acetate) to ensure consistent peak shape.

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detection: UV at 254 nm

-

Column Temperature: 25-30 °C

Procedure:

-

Standard Preparation: Prepare a stock solution of a this compound reference standard in the mobile phase. Create a series of dilutions to establish a calibration curve.

-

Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a known concentration within the calibration range.

-

Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

-

Quantification: Determine the purity of the sample by comparing the peak area of the analyte to the calibration curve or by area percent normalization.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities in this compound.

Suggested GC-MS Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Inlet Temperature: 280 °C

-

Injection Volume: 1 µL (split or splitless mode depending on concentration)

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Oven Temperature Program: Start at a lower temperature (e.g., 80 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) to elute all components.

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 40-450.

-

Ion Source Temperature: 230 °C.

-

Transfer Line Temperature: 280 °C.

-

Procedure:

-

Sample Preparation: Dissolve a known amount of the this compound sample in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).

-

Analysis: Inject the sample into the GC-MS system.

-

Data Analysis: Identify the main peak corresponding to this compound based on its retention time and mass spectrum. Identify impurity peaks by comparing their mass spectra to a spectral library (e.g., NIST) and by interpreting their fragmentation patterns. Quantify impurities using an internal or external standard method.

Safety Information

This compound is harmful if swallowed and may cause skin, eye, and respiratory irritation.[4] It may also cause an allergic skin reaction.[4] There is limited evidence of a carcinogenic effect.[4] It is very toxic to aquatic life with long-lasting effects.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.

Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for professional scientific guidance. All experimental work should be conducted in a suitably equipped laboratory and with appropriate safety precautions in place.

References

Spectroscopic Profile of 4-Phenoxyaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 4-Phenoxyaniline (CAS No. 139-59-3), a key intermediate in the synthesis of dyes and pharmaceuticals.[1] The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for data acquisition.

Chemical Structure and Properties

-

IUPAC Name: this compound[1]

-

Synonyms: 4-Aminophenyl phenyl ether, p-Phenoxyaniline[2]

-

Molecular Formula: C₁₂H₁₁NO[3]

-

Molecular Weight: 185.22 g/mol [3]

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.27 | m | 2H | Ar-H |

| 7.01 | m | 1H | Ar-H |

| 6.93 | m | 2H | Ar-H |

| 6.87 | d | 2H | Ar-H |

| 6.67 | d | 2H | Ar-H |

| 3.59 (broad s) | s | 2H | -NH₂ |

Data obtained in CDCl₃ at 400 MHz.

Table 2: ¹³C NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Assignment |

| 159.1 | C-O |

| 148.8 | C-N |

| 141.2 | Ar C |

| 129.6 | Ar CH |

| 122.2 | Ar CH |

| 120.9 | Ar CH |

| 118.0 | Ar CH |

| 115.9 | Ar CH |

Predicted data; experimental data may vary.

Infrared (IR) Spectroscopy

Table 3: FT-IR Spectroscopic Data of this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3434, 3354 | Strong | N-H stretching (asymmetric and symmetric) |

| 3040 | Medium | Aromatic C-H stretching |

| 1625 | Strong | N-H bending (scissoring) |

| 1598, 1495 | Strong | Aromatic C=C stretching |

| 1235 | Strong | Aryl C-O stretching |

| 828 | Strong | p-disubstituted C-H out-of-plane bending |

Data obtained from a KBr pellet.

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data of this compound (Electron Ionization)

| m/z | Relative Intensity (%) | Assignment |

| 185 | 100 | [M]⁺ (Molecular Ion) |

| 184 | 12 | [M-H]⁺ |

| 156 | 5 | [M-CHO]⁺ |

| 108 | 9 | [C₆H₅O]⁺ |

| 92 | 10 | [C₆H₄NH₂]⁺ |

| 77 | 25 | [C₆H₅]⁺ |

Source: Electron Ionization (EI) at 70 eV.

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy

A solution of this compound (10-20 mg for ¹H NMR, 50-100 mg for ¹³C NMR) is prepared in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃) in a standard 5 mm NMR tube. The sample is vortexed until fully dissolved. The NMR spectra are acquired on a 400 MHz spectrometer. For ¹H NMR, a standard pulse sequence is used with a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled pulse sequence is employed, and a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope. Chemical shifts are referenced to the residual solvent peak (CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

FT-IR Spectroscopy (KBr Pellet Method)

Approximately 1-2 mg of finely ground this compound is mixed with 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar and pestle. The mixture is ground to a fine, homogeneous powder. A portion of the powder is then transferred to a pellet-pressing die. The die is placed in a hydraulic press and a pressure of 7-10 tons is applied for several minutes to form a transparent or translucent pellet. The KBr pellet is then placed in the sample holder of an FT-IR spectrometer, and the spectrum is recorded in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (Electron Ionization)

A small amount of solid this compound is introduced into the mass spectrometer via a direct insertion probe. The sample is heated to induce vaporization into the ion source. In the ion source, the gaseous molecules are bombarded with a beam of electrons with an energy of 70 eV. This causes ionization and fragmentation of the molecules. The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer. The detector records the abundance of each ion, generating a mass spectrum.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

References

An In-Depth Technical Guide to the Solubility of 4-Phenoxyaniline in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-phenoxyaniline in organic solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this document focuses on providing a strong theoretical framework for understanding and predicting its solubility, alongside detailed experimental protocols for accurate determination. This guide is intended to be an essential resource for laboratory professionals requiring reliable solubility data for applications in synthesis, purification, formulation, and drug development.

Executive Summary

This compound is a solid aromatic amine that generally exhibits good solubility in a range of common organic solvents, a critical consideration for its use as an intermediate in the pharmaceutical and dye industries. While specific quantitative solubility data is sparse, this guide outlines the principles of "like dissolves like" and Hansen Solubility Parameters to predict suitable solvents. Furthermore, it provides a detailed, step-by-step experimental protocol for determining the precise solubility of this compound in a laboratory setting using the isothermal shake-flask method coupled with gravimetric or UV-Vis spectroscopic analysis.

Qualitative Solubility Overview

Based on available chemical literature and safety data sheets, this compound is qualitatively described as being soluble in several organic solvents. This information is crucial for initial solvent screening.

Table 1: Qualitative Solubility of this compound

| Solvent Class | Specific Solvents | Qualitative Solubility |

| Alcohols | Ethanol, Isopropanol | Soluble |

| Ketones | Acetone (B3395972) | Very Soluble |

| Ethers | Dimethylformamide (DMF) | Soluble |

| Halogenated Hydrocarbons | 1,2-Dichloroethane | Soluble |

| Aromatic Hydrocarbons | Toluene | Soluble |

| Water | - | Limited Solubility |

This table is a synthesis of information from various chemical suppliers and databases.

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" governs the solubility of a solute in a solvent. For this compound, a molecule with both polar (amine group) and non-polar (phenyl and phenoxy groups) characteristics, its solubility will be highest in solvents with similar properties.

A more quantitative approach to predicting solubility is the use of Hansen Solubility Parameters (HSP). HSP theory separates the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH). A solute is most likely to dissolve in a solvent when their HSP values are similar.

Table 2: Estimated Hansen Solubility Parameters for this compound and Common Organic Solvents

| Substance | δD (MPa⁰.⁵) | δP (MPa⁰.⁵) | δH (MPa⁰.⁵) |

| This compound (Estimated) | 18.5 | 6.0 | 8.0 |

| Acetone | 15.5 | 10.4 | 7.0 |

| Toluene | 18.0 | 1.4 | 2.0 |

| Ethanol | 15.8 | 8.8 | 19.4 |

| Ethyl Acetate (B1210297) | 15.8 | 5.3 | 7.2 |

| Dichloromethane | 17.0 | 7.3 | 7.1 |

Note: The HSP values for this compound are estimated based on its chemical structure and comparison with similar molecules. The solvent HSP values are from established databases.

The closer the HSP values of a solvent are to those of this compound, the higher the expected solubility. Based on these estimations, acetone and ethyl acetate are predicted to be good solvents.

Experimental Determination of Solubility

To obtain precise quantitative solubility data, a well-defined experimental protocol is essential. The isothermal shake-flask method is a reliable and widely used technique for determining the equilibrium solubility of a solid compound in a solvent at a specific temperature.

Experimental Workflow

A Technical Guide to the Thermal Properties of 4-Phenoxyaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and melting point of 4-Phenoxyaniline (CAS No. 139-59-3), a key intermediate in the pharmaceutical and dye industries. This document summarizes key quantitative data, outlines detailed experimental protocols for thermal analysis, and presents visual workflows to aid in the understanding of these analytical processes.

Thermal Properties of this compound

This compound, also known as 4-aminophenyl phenyl ether, is a crystalline solid at room temperature. Its thermal properties are critical for its handling, storage, and application in various chemical syntheses.

Quantitative Data Summary

The melting point of this compound has been reported by multiple sources, showing good agreement. While detailed thermogravimetric analysis data is not widely published, information regarding its decomposition products is available from safety data sheets.

| Property | Value | References |

| Melting Point | 82 - 86 °C | [1][2][3][4] |

| Boiling Point | 140 °C @ 3 hPa | [2] |

| Decomposition Temperature | 385 °C | [5] |

| Hazardous Decomposition Products | Carbon monoxide (CO), Carbon dioxide (CO₂), Nitrogen oxides (NOx) | [6][7] |

Note: The reported decomposition temperature of 385 °C should be considered an estimate as it is not accompanied by primary experimental data such as a thermogravimetric analysis (TGA) curve.

Experimental Protocols for Thermal Analysis

The following sections detail the standard methodologies for determining the melting point and thermal stability of organic compounds like this compound using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC) for Melting Point Determination

Differential Scanning Calorimetry is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference. It is a precise method for determining the melting point and the heat of fusion of a substance.

Objective: To determine the melting point (Tm) and the enthalpy of fusion (ΔHf) of this compound.

Instrumentation: A heat-flux or power-compensation DSC instrument.

Experimental Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, hermetically sealed aluminum DSC pan. An empty, sealed aluminum pan is used as a reference.

-

Instrument Setup:

-

Place the sample and reference pans into the DSC cell.

-

Purge the cell with an inert gas, typically nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.

-

-

Thermal Program:

-

Equilibration: Equilibrate the sample at a temperature well below the expected melting point, for example, at 25 °C.

-

Heating Ramp: Heat the sample at a constant rate, typically 10 °C/min, to a temperature sufficiently above the melting point, for instance, to 120 °C.

-

Isothermal Hold (Optional): Hold the sample at the final temperature for a few minutes to ensure complete melting.

-

Cooling Ramp (Optional): Cool the sample back to the starting temperature at a controlled rate. This can provide information about crystallization behavior.

-

-

Data Analysis:

-

The melting point (Tm) is determined as the onset temperature of the endothermic melting peak in the DSC thermogram.

-

The enthalpy of fusion (ΔHf) is calculated by integrating the area of the melting peak.

-

Thermogravimetric Analysis (TGA) for Thermal Stability Assessment

Thermogravimetric Analysis measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the thermal stability and decomposition profile of a material.

Objective: To evaluate the thermal stability of this compound and determine its decomposition temperature range.

Instrumentation: A thermogravimetric analyzer.

Experimental Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a TGA crucible (typically ceramic or platinum).

-

Instrument Setup:

-

Place the crucible onto the TGA balance mechanism.

-

Purge the furnace with an inert atmosphere, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidation. An oxidative atmosphere (e.g., air) can also be used to study thermo-oxidative degradation.

-

-

Thermal Program:

-

Equilibration: Equilibrate the sample at a starting temperature, for example, 30 °C.

-

Heating Ramp: Heat the sample at a constant rate, typically 10 °C/min or 20 °C/min, up to a final temperature where complete decomposition is expected, for example, 600 °C.

-

-

Data Analysis:

-

The TGA thermogram plots the percentage of mass remaining on the y-axis against the temperature on the x-axis.

-

The onset of decomposition is identified as the temperature at which a significant mass loss begins.

-

The derivative of the TGA curve (DTG curve) can be plotted to show the rate of mass loss as a function of temperature, with peaks indicating the temperatures of maximum decomposition rates.

-

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. This compound, 97% 5 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound(139-59-3) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]

- 7. This compound, 97% 100 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

The Diverse Biological Activities of 4-Phenoxyaniline Derivatives: A Technical Guide for Drug Development

An in-depth exploration of the synthesis, biological evaluation, and mechanisms of action of 4-phenoxyaniline derivatives, highlighting their potential as therapeutic agents.

Introduction

The this compound scaffold is a privileged structural motif in medicinal chemistry, underpinning the development of a diverse array of biologically active compounds. This technical guide provides a comprehensive overview of the synthesis, quantitative biological data, and detailed experimental protocols for evaluating this compound derivatives. It is intended for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel therapeutics. The versatility of the this compound core allows for substitutions that modulate its physicochemical properties and biological targets, leading to a broad spectrum of activities, including anticancer, anti-inflammatory, neuroprotective, and antimicrobial effects. This guide will delve into these key areas, presenting data in a comparative format and providing the necessary methodological detail to facilitate further research and development.

Core Biological Activities

This compound derivatives have demonstrated significant potential across multiple therapeutic areas. The flexible ether linkage and the reactive aniline (B41778) group provide a platform for a wide range of chemical modifications, enabling the fine-tuning of their biological profiles.

Anticancer Activity

A significant body of research has focused on the development of this compound derivatives as anticancer agents. These compounds have been shown to target various components of cancer cell signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis.

Table 1: Anticancer Activity of this compound Derivatives

| Compound Class | Derivative | Target | Cancer Cell Line | IC50 | Reference |

| 3-Cyano-4-(phenoxyanilino)quinolines | 3-cyano-6,7-dimethoxy-4-(4-phenoxyanilino)quinoline | MEK | HT-29 (Colon) | 0.048 µM | [1] |

| 3-cyano-6,7-dimethoxy-4-(4-phenoxy-3-fluoroanilino)quinoline | MEK | HT-29 (Colon) | Not Reported | [2] | |

| 4-Heteroarylamino-3-cyanoquinolines | Compound 33 | c-Src, iNOS | HT-29 (Colon), HepG2 (Liver) | 0.0484 µM (c-Src), 34.5 µM (iNOS) | [1] |

| Phenoxazine (B87303) Derivatives | Nucleoside Analogue | G-Quadruplex | A549 (Lung), HepG2 (Liver) | Nanomolar range | [3] |

| 4-(Phenylamino)furo[2,3-b]quinolines | Compound 2a | Not Specified | NCI-60 Panel | Mean GI50: 0.025 µM | [4] |

| Compound 3d | Not Specified | NCI-60 Panel | Mean GI50: 0.025 µM | [4] | |

| 2-(Furan-2-yl)-4-(phenylamino)quinolines | Compound 12 (para-COMe) | Not Specified | NCI-60 Panel | Mean GI50: 4.36 µM | [4] |

| Compound 14b (meta-MeO) | Not Specified | NCI-60 Panel | Mean GI50: 3.05 µM | [4] | |

| 4-Anilino-2-phenylquinolines | 4-(4-Acetylphenylamino)-6-methoxy-2-phenylquinoline (11) | Not Specified | SF-295 (CNS) | <0.01 µM | [5] |

| 4-(4-Acetylphenylamino)-6-methoxy-2-phenylquinoline (11) | Not Specified | MDA-MB-231/ATCC (Breast) | 0.04 µM | [5] | |

| 4-(4-Acetylphenylamino)-6-methoxy-2-phenylquinoline (11) | Not Specified | NCI-H226 (Non-Small Cell Lung) | 0.94 µM | [5] | |

| Quinoxaline (B1680401) Derivatives | Compound 5 | Not Specified | HeLa (Cervical), SMMC-7721 (Hepatoma), K562 (Leukemia) | 0.126 µM, 0.071 µM, 0.164 µM | [6] |

| Compound 14 | Not Specified | MCF-7 (Breast) | 2.61 µM | [6] | |

| Compound 18 | Not Specified | MCF-7 (Breast) | 22.11 µM | [6] | |

| Compound 12e | Not Specified | MGC-803 (Gastric) | 1.38 µM | [7] |

Anti-inflammatory Activity

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. This compound derivatives have been investigated for their ability to modulate inflammatory responses, primarily by inhibiting the production of pro-inflammatory mediators.

Table 2: Anti-inflammatory Activity of this compound Derivatives

| Compound Class | Derivative | Target/Assay | IC50 | Reference |

| 2-(Furan-2-yl)-4-(phenoxy)quinoline Derivatives | 1-[3-[(2-Furan-2-yl)quinolin-4-yloxy]phenyl]ethanone (6) | TNF-α Formation | 2.3 µM | [8][9] |

| 4-[4-[(2-Furan-2-yl)-quinolin-4-yloxy]phenyl]but-3-en-2-one (10) | Lysozyme Release | 4.6 µM | [8][9] | |

| 4-[(2-Furan-2-yl)quinolin-4-yloxy]benzaldehyde (8) | β-Glucuronidase Release | 5.0 µM | [8][9] | |

| (E)-1-[3-[(2-Furan-2-yl)quinolin-4-yloxy]phenyl] ethanone (B97240) oxime (11a) | Lysozyme Release | 7.1 µM | [8][9] | |

| (E)-1-[3-[(2-Furan-2-yl)quinolin-4-yloxy]phenyl] ethanone oxime (11a) | β-Glucuronidase Release | 9.5 µM | [8][9] | |

| (E)-1-[3-[(2-Furan-2-yl)quinolin-4-yloxy]phenyl] ethanone oxime (11a) | Superoxide Anion Generation | 2.7 µM | [8] | |

| 9-Phenoxyacridine (B3049667) Derivatives | 2-Chloro-9-(4-formylphenoxy)acridine (2d) | TNF-α Formation | <10 µM | [10][11] |

| 9-[4-(3-Oxobut-1-enyl)phenoxy]acridine (3a) | TNF-α Formation | <10 µM | [10][11] | |

| 9-(4-Formylphenoxy)acridine (4) | TNF-α Formation | <10 µM | [10][11] | |

| 2-Methoxy-9-[4-(3-oxobut-1-enyl)phenoxy]acridine (3c) | Lysozyme Release | 15.2 µM | [10] | |

| 2-Methoxy-9-[4-(3-oxobut-1-enyl)phenoxy]acridine (3c) | β-Glucuronidase Release | 4.3 µM | [10] | |

| 4-Oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamides | Compound 13a | IL-6 and TNF-α Inhibition | Not specified | [12] |

Neuroprotective Activity

Neurodegenerative diseases represent a significant unmet medical need. Certain this compound derivatives have shown promise in protecting neurons from damage, suggesting their potential in treating conditions like Alzheimer's and Parkinson's disease.

Table 3: Neuroprotective Activity of this compound Derivatives

| Compound Class | Derivative | Assay | Effective Concentration | Reference |

| N-Acyl-4-phenoxyanilines | Amide of this compound and piperidine-4-carboxylic acid | Glutamate-induced toxicity | Significant protection at 1 µM | [13][14][15] |

| Acylation with β-alanine | Glutamate-induced toxicity | Significant protection at 1 µM | [14] | |

| Derivative of 3,5-Dimethoxy-4-hydroxycinnamic acid | Glutamate-induced cell death | Full protection at 5 µM | [14] | |

| Chromene Derivative | N-((3,4-dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline (BL-M) | Glutamate-induced excitotoxicity | IC50: 16.95 µM | [16] |

Antimicrobial Activity

The rise of antibiotic resistance necessitates the development of new antimicrobial agents. This compound derivatives have been explored for their activity against a range of bacterial and fungal pathogens.

Table 4: Antimicrobial Activity of this compound Derivatives

| Compound Class | Derivative | Organism | Activity (MIC/Zone of Inhibition) | Reference |

| Quinoxaline Derivatives | Compound 5p | Staphylococcus aureus | MIC: 4 µg/mL | [17] |

| Compound 5p | Bacillus subtilis | MIC: 8 µg/mL | [17] | |

| Compound 5p | MRSA | MIC: 8 µg/mL | [17] | |

| Compound 5p | Escherichia coli | MIC: 4 µg/mL | [17] | |

| Quinoxaline Derivative | MRSA | MIC: 1-4 µg/mL | [18] | |

| Compound 5k | Acidovorax citrulli | Good activity | [19] | |

| Compound 5j | Rhizoctonia solani | EC50: 8.54 µg/mL | [19] | |

| Compound 5t | Rhizoctonia solani | EC50: 12.01 µg/mL | [19] | |

| Indoloquinazoline Derivatives | Compound 4b9 | Bacillus subtilis | Zone of Inhibition: 13 mm (100 µg/ml), 18 mm (150 µg/ml) | [20] |

| Compound 4b9 | Escherichia coli | Zone of Inhibition: 12 mm (100 µg/ml), 17 mm (150 µg/ml) | [20] | |

| Compound 4b10 | Bacillus subtilis | Zone of Inhibition: 12 mm (100 µg/ml), 15 mm (150 µg/ml) | [20] | |

| Compound 4b10 | Escherichia coli | Zone of Inhibition: 13 mm (100 µg/ml), 17 mm (150 µg/ml) | [20] | |

| Benzothiazole-pyrimidine Hybrids | Compound 5c | Mycobacterium tuberculosis (ATCC 25177) | MIC: 0.24-0.98 µg/mL | [21] |

| Compound 5b | Mycobacterium tuberculosis (ATCC 25177) | MIC: 0.24-0.98 µg/mL | [21] | |

| 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives | Compound 4 | Staphylococcus aureus ATCC 6538 | MIC: 125 µg/mL | [22] |

| Compound 4 | Bacillus subtilis ATCC 6683 | MIC: 125 µg/mL | [22] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide, enabling researchers to replicate and build upon these findings.

Synthesis of 2-(Furan-2-yl)-4-phenoxyquinoline Derivatives

Materials:

-

Appropriate 2-(furan-2-yl)-4-chloroquinoline

-

Substituted phenol (B47542)

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

Procedure:

-

A mixture of the 2-(furan-2-yl)-4-chloroquinoline (1 equivalent), the desired substituted phenol (1.2 equivalents), and potassium carbonate (2 equivalents) in DMF is stirred and heated at 100 °C for 8-12 hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water.

-

The precipitated solid is collected by filtration, washed with water, and dried.

-

The crude product is purified by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., ethyl acetate/hexane) to afford the pure 2-(furan-2-yl)-4-phenoxyquinoline derivative.[8][9]

In Vitro MEK Inhibition Assay (ADP-Glo™ Kinase Assay)

Principle: This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity. The ADP is converted to ATP, which is then used in a luciferase-based reaction to produce a luminescent signal.

Materials:

-

Active MEK1 enzyme

-

Inactive ERK2 (K52R mutant) as substrate

-

ATP

-

Test compounds (this compound derivatives)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

-

384-well white plates

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO and then dilute in kinase buffer.

-

In a 384-well plate, add 1 µL of the diluted test compound or vehicle (DMSO) control.

-

Add 2 µL of a mixture containing MEK1 enzyme and inactive ERK2 substrate in kinase buffer.

-

Incubate the plate at room temperature for 15-30 minutes to allow for compound binding to the enzyme.

-

Initiate the kinase reaction by adding 2 µL of ATP solution in kinase buffer.

-

Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).

-

Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent.

-

Incubate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30-60 minutes.

-

Measure the luminescence using a plate-reading luminometer.

-

Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

In Vitro Anti-inflammatory Assay: TNF-α Release in LPS-Stimulated Macrophages

Principle: This assay measures the ability of a compound to inhibit the release of the pro-inflammatory cytokine TNF-α from macrophages stimulated with lipopolysaccharide (LPS).

Materials:

-

RAW 264.7 macrophage cell line

-

DMEM supplemented with 10% FBS and antibiotics

-

Lipopolysaccharide (LPS) from E. coli

-

Test compounds (this compound derivatives)

-

MTT or other cell viability assay reagent

-

Human or mouse TNF-α ELISA kit

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

The next day, replace the medium with fresh medium containing various concentrations of the test compounds or vehicle control.

-

Pre-incubate the cells with the compounds for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 18-24 hours). Include an unstimulated control group.

-

After the incubation period, collect the cell culture supernatants for TNF-α measurement.

-

Perform a cell viability assay (e.g., MTT) on the remaining cells to assess the cytotoxicity of the compounds.

-

Quantify the concentration of TNF-α in the collected supernatants using a commercial ELISA kit according to the manufacturer's instructions.

-

Calculate the percentage of TNF-α inhibition for each compound concentration relative to the LPS-stimulated vehicle control and determine the IC50 value.[11]

In Vitro Neuroprotection Assay: Glutamate-Induced Excitotoxicity

Principle: This assay evaluates the ability of a compound to protect neurons from cell death induced by excessive exposure to the excitatory neurotransmitter glutamate (B1630785).

Materials:

-

Primary cortical neurons or a suitable neuronal cell line (e.g., HT22)

-

Neurobasal medium supplemented with B-27 and GlutaMAX

-

L-Glutamic acid

-

Test compounds (this compound derivatives)

-

Lactate Dehydrogenase (LDH) cytotoxicity assay kit

-

MTT or other cell viability assay reagent

Procedure:

-

Plate primary neurons or neuronal cells in a 96-well plate and allow them to mature for several days.

-

Pre-treat the cells with various concentrations of the test compounds or vehicle control for 1-24 hours.

-

Induce excitotoxicity by exposing the cells to a high concentration of L-glutamic acid (e.g., 50-100 µM) for a defined period (e.g., 15 minutes to 24 hours). Include a control group without glutamate treatment.

-

After the glutamate exposure, replace the medium with fresh medium containing the test compounds.

-

Incubate the cells for 24-48 hours.

-

Assess cell viability using an MTT assay.

-

Measure the release of LDH into the culture medium as an indicator of cell death using an LDH cytotoxicity assay kit.

-

Calculate the percentage of neuroprotection for each compound concentration relative to the glutamate-treated vehicle control and determine the EC50 value.[13][15]

Antimicrobial Susceptibility Testing: Broth Microdilution Method (MIC Determination)

Principle: This method determines the minimum inhibitory concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Test compounds (this compound derivatives)

-

96-well microtiter plates

-

Standard antibiotics as positive controls

Procedure:

-

Prepare a standardized inoculum of the microorganism in the appropriate broth.

-

Prepare serial twofold dilutions of the test compounds in the broth in a 96-well plate.

-

Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubate the plates at an appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

-

After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Signaling Pathways and Mechanisms of Action

Understanding the molecular pathways through which this compound derivatives exert their biological effects is crucial for rational drug design and optimization. The following diagrams, generated using Graphviz (DOT language), illustrate some of the key signaling pathways targeted by these compounds.

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Aberrant activation of this pathway is a hallmark of many cancers. Certain 3-cyano-4-(phenoxyanilino)quinoline derivatives have been identified as potent inhibitors of MEK, a key kinase in this pathway.

PDGFR Signaling Pathway

The Platelet-Derived Growth Factor Receptor (PDGFR) is a receptor tyrosine kinase that plays a crucial role in cell growth, proliferation, and migration. Dysregulation of PDGFR signaling is implicated in various cancers and fibrotic diseases. 4-Phenoxyquinoline derivatives have been developed as inhibitors of PDGFR.

Bid-Mediated Apoptosis Pathway

The pro-apoptotic protein Bid plays a pivotal role in the intrinsic pathway of apoptosis. Upon cleavage to its truncated form (tBid), it translocates to the mitochondria, leading to the release of cytochrome c and subsequent caspase activation. N-acyl derivatives of this compound have been shown to attenuate Bid-mediated neurotoxicity.

Experimental Workflows

The following diagrams illustrate the general workflows for the key experimental protocols described in this guide.

General Synthesis Workflow

In Vitro Biological Assay Workflow

Conclusion

The this compound scaffold represents a highly versatile platform for the development of novel therapeutic agents with a wide range of biological activities. The data and protocols presented in this technical guide demonstrate the significant potential of these derivatives in oncology, inflammation, neurodegenerative diseases, and infectious diseases. The structure-activity relationships highlighted in the provided tables offer valuable insights for the rational design of next-generation compounds with improved potency and selectivity. The detailed experimental methodologies and pathway diagrams serve as a practical resource for researchers to further explore and exploit the therapeutic promise of the this compound chemical space. Continued investigation into the mechanisms of action and in vivo efficacy of these compounds is warranted to translate the promising preclinical findings into clinical applications.

References

- 1. [The design, synthesis and anticancer activity of 4-heteroarylamino-3-cyanoquinolines as dual inhibitors of c-Src and iNOS] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Anticancer activity of G4-targeting phenoxazine derivatives in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and cytotoxic evaluation of certain 4-(phenylamino)furo[2,3-b]quinoline and 2-(furan-2-yl)-4-(phenylamino)quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and cytotoxic evaluation of certain 4-anilino-2-phenylquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, cytotoxicity, and anti-inflammatory evaluation of 2-(furan-2-yl)-4-(phenoxy)quinoline derivatives. Part 4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. cust.edu.tw [cust.edu.tw]

- 10. cust.edu.tw [cust.edu.tw]

- 11. Synthesis and anti-inflammatory evaluation of 9-phenoxyacridine and 4-phenoxyfuro[2,3-b]quinoline derivatives. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Discovery of 4-oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamide derivatives as novel anti-inflammatory agents for the treatment of acute lung injury and sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. N-acyl derivatives of this compound as neuroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Antioxidant and Neuroprotective Effects of N-((3,4-Dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline in Primary Cultured Rat Cortical Cells: Involvement of ERK-CREB Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Evaluation of the Antibacterial Activity of Quinoxaline Derivative Compound Against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Synthesis of novel antibacterial and antifungal quinoxaline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. mdpi.com [mdpi.com]

Toxicological Profile and Safety Data for 4-Phenoxyaniline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available toxicological profile and safety data for 4-Phenoxyaniline (CAS No. 139-59-3). The information is compiled from various safety data sheets and chemical databases. It is intended to serve as a resource for professionals in research, drug development, and occupational safety who may be handling or evaluating the risks associated with this compound.

Executive Summary

Chemical and Physical Properties

| Property | Value |

| CAS Number | 139-59-3 |

| Molecular Formula | C₁₂H₁₁NO |

| Molecular Weight | 185.22 g/mol |

| Appearance | Brown to green-brown crystalline flakes or powder |

| Melting Point | 82-84 °C |

| Boiling Point | 140 °C @ 3 hPa |

| Solubility | < 1 g/L in water (20 °C) |

Toxicological Data

Acute Toxicity

This compound exhibits moderate acute toxicity via the oral and dermal routes of exposure.

| Test | Species | Route | Value | Classification |

| LD₅₀ | Rat | Oral | 1100 mg/kg | Harmful if swallowed |

| LD₅₀ | Rat | Dermal | >2000 mg/kg | Not classified |

Skin and Eye Irritation

The compound is an irritant to the skin and eyes, based on studies in rabbits.

| Test | Species | Route | Dose | Result |

| Draize Test | Rabbit | Skin | 500 mg/24H | Mild Irritant |

| Draize Test | Rabbit | Eye | 100 mg/24H | Moderate Irritant |

Skin Sensitization

This compound is considered a skin sensitizer (B1316253), meaning it can cause an allergic reaction upon repeated contact.[1][2]

Genotoxicity

There is evidence suggesting that this compound may be genotoxic.

| Assay | Test System | Result |

| Ames Test | Salmonella typhimurium | Positive |

| Unscheduled DNA Synthesis | Rat Liver Cells | Positive |

Carcinogenicity

There is limited evidence of a carcinogenic effect for this compound.[1] It is not listed as a carcinogen by the International Agency for Research on Cancer (IARC), the National Toxicology Program (NTP), or the Occupational Safety and Health Administration (OSHA).

Repeated Dose Toxicity

Specific repeated dose toxicity studies for this compound were not identified in the public domain. A standard approach to assess this endpoint is the OECD Guideline 407 (Repeated Dose 28-day Oral Toxicity Study in Rodents).

Reproductive and Developmental Toxicity

Specific reproductive and developmental toxicity studies for this compound were not identified. Standard screening tests for these endpoints are outlined in OECD Guideline 421 (Reproduction/Developmental Toxicity Screening Test) and OECD Guideline 414 (Prenatal Developmental Toxicity Study).

Experimental Protocols

The following sections detail the methodologies for key toxicological experiments, based on internationally recognized OECD guidelines.

Acute Oral Toxicity (OECD 420: Acute Oral Toxicity - Fixed Dose Procedure)

This method is designed to assess the acute toxic effects of a substance when administered orally at fixed dose levels.

Skin Irritation (OECD 404: Acute Dermal Irritation/Corrosion)

This test evaluates the potential of a substance to cause skin irritation or corrosion.

Eye Irritation (OECD 405: Acute Eye Irritation/Corrosion)

This test assesses the potential of a substance to cause eye irritation or corrosion.

Genotoxicity - Ames Test (OECD 471: Bacterial Reverse Mutation Test)

This in vitro assay is used to detect gene mutations induced by a chemical.

Signaling Pathways

While specific signaling pathways affected by this compound have not been extensively elucidated in the available literature, aromatic amines are known to undergo metabolic activation to reactive intermediates that can form DNA adducts, a key event in chemical carcinogenesis.

Conclusion and Recommendations

The available data indicate that this compound should be handled with caution. It is acutely toxic if swallowed, an irritant to the skin and eyes, and a skin sensitizer. The positive results in genotoxicity assays and the limited evidence of carcinogenicity warrant careful risk assessment and the implementation of appropriate safety measures.

Significant data gaps exist, particularly in the areas of repeated dose, reproductive, and developmental toxicity. For a comprehensive risk assessment, especially for applications involving prolonged or repeated exposure, further studies conducted according to OECD guidelines are highly recommended. Professionals handling this substance should adhere to strict safety protocols, including the use of personal protective equipment, to minimize exposure.

References

The Synthesis of 4-Phenoxyaniline: An In-Depth Technical Guide

An overview of the historical discovery, synthetic evolution, and core applications of a key pharmaceutical intermediate.

Introduction

4-Phenoxyaniline, also known as 4-aminodiphenyl ether, is an aromatic amine that serves as a crucial building block in the synthesis of a wide range of organic compounds.[1][2] Its structural motif, featuring a phenoxy group attached to an aniline (B41778) core, is prevalent in numerous pharmaceuticals, agrochemicals, and dyes.[2][3] This technical guide provides a comprehensive overview of the discovery and history of this compound synthesis, detailing the evolution of synthetic methodologies from classical approaches to modern catalytic systems. It is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of the synthesis and applications of this versatile intermediate.

Historical Context and Discovery

The first synthesis of this compound is not definitively attributed to a single investigator, with its discovery described as somewhat obscure in historical records.[3] However, it is widely understood to have been first prepared in the early 20th century during a period of intense exploration of aniline derivatives and their properties.[3] The earliest synthetic routes were likely based on the principles of nucleophilic aromatic substitution or the then-emerging Ullmann-type coupling reactions.[3] The Beilstein database, a major repository of information on organic compounds, references this compound, indicating its long-standing presence in the chemical literature.[3]

The development of synthetic routes to this compound has mirrored the broader advancements in organic chemistry. Early methods were often characterized by harsh reaction conditions, such as high temperatures and the use of stoichiometric amounts of copper. The advent of palladium-catalyzed cross-coupling reactions in the late 20th century, particularly the Buchwald-Hartwig amination, provided milder and more efficient alternatives.

Core Synthetic Methodologies

The synthesis of this compound can be broadly categorized into three primary approaches: a two-step method involving nucleophilic aromatic substitution followed by reduction, the Ullmann condensation, and the Buchwald-Hartwig amination. Each of these methods offers distinct advantages and disadvantages in terms of substrate scope, reaction conditions, and overall efficiency.

Two-Step Synthesis: Nucleophilic Aromatic Substitution and Reduction

This is one of the most common and industrially scalable methods for producing this compound.[3] The process involves two sequential reactions:

-

Step 1: Nucleophilic Aromatic Substitution (SNAr): An activated aryl halide, typically 4-fluoronitrobenzene or 4-chloronitrobenzene, is reacted with phenol (B47542) in the presence of a base to form 4-phenoxynitrobenzene. The electron-withdrawing nitro group is crucial for activating the aromatic ring towards nucleophilic attack.[4]

-

Step 2: Reduction of the Nitro Group: The resulting 4-phenoxynitrobenzene is then reduced to this compound. This reduction can be achieved through various methods, including catalytic hydrogenation using catalysts like palladium on carbon (Pd/C), or chemical reduction using reagents such as iron in acidic medium or hydrazine (B178648) monohydrate.[3][5]

| Reactants (Step 1) | Base | Solvent (Step 1) | Temp. (°C) | Time (h) | Reducing Agent (Step 2) | Yield (%) | Reference |

| 4-Chloronitrobenzene, Phenol | K₂CO₃ | DMF | Reflux | N/A | H₂, Pt/C | N/A | [6] |

| 1-Chloro-4-ethoxy-2-nitrobenzene, 4-(Benzyloxy)phenol | K-t-BuO | DMF | 150 | 2 | N/A | N/A | [4] |

| 4-Nitrophenyl phenyl ether | Hydrazine monohydrate | Ethanol (B145695) | Heating | 2 | Hydrazine monohydrate | 87 | [3] |

| 4,4'-Dinitrodiphenyl ether | N/A | DMF | 140 | 5 | H₂, 5% Pd/C | 99.5 | [7] |

This protocol is adapted from a general procedure for the reduction of nitroarenes.[5]

-

Reaction Setup: In a hydrogenation vessel, dissolve 4-phenoxynitrobenzene (1.0 eq) in a suitable solvent such as ethanol or N,N-dimethylformamide (DMF).

-

Catalyst Addition: Add a catalytic amount of 5% palladium on activated carbon (Pd/C) to the solution.

-

Hydrogenation: Seal the vessel and purge with nitrogen gas, followed by hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 1 MPa) and heat to the reaction temperature (e.g., 140 °C).[7]

-

Reaction Monitoring: Monitor the reaction progress by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

-

Workup: After the reaction is complete, cool the vessel to a safe temperature and carefully vent the hydrogen gas. Purge the vessel with nitrogen.

-

Isolation: Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

-

Purification: Remove the solvent from the filtrate under reduced pressure. The crude this compound can be further purified by crystallization from water or another suitable solvent.[3]

Ullmann Condensation

The Ullmann condensation is a classical method for the formation of diaryl ethers and amines, involving the copper-catalyzed reaction of an aryl halide with an alcohol, amine, or thiol.[8] In the context of this compound synthesis, this can be achieved either by reacting 4-aminophenol (B1666318) with an aryl halide or by reacting a 4-haloaniline with phenol. The latter is less common due to the potential for self-coupling of the haloaniline.

The traditional Ullmann reaction often requires harsh conditions, including high temperatures (typically >200 °C) and stoichiometric amounts of copper. However, modern variations utilize soluble copper catalysts with ligands, allowing the reaction to proceed under milder conditions.[9]

| Aryl Halide | Nucleophile | Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Iodobenzene (B50100) | 4-Aminophenol | Cu(II) glycinate (B8599266) | KOH | DMSO | 80 | 8 | 98 | [10] |

| 4-Bromoaniline (B143363) | Phenol | CuI / L-proline | K₂CO₃ | DMSO | 90 | N/A | N/A | |

| Aryl Halides | Aliphatic amines | Cu powder | N/A | Organic solvent-free | 100 | N/A | Good | [11] |

This protocol is adapted from a procedure for the synthesis of diaryl ethers.[10]

-

Reaction Setup: To a stirred solution of iodobenzene (1.0 mmol) and 4-aminophenol (1.0 mmol) in dry dimethyl sulfoxide (B87167) (DMSO) (2.0 mL), add the copper catalyst (e.g., copper(II) glycinate monohydrate, 0.02 mmol) and potassium hydroxide (B78521) (KOH) (2.0 equiv).

-

Reaction Conditions: Heat the reaction mixture at 80 °C for 8 hours under an inert atmosphere.

-

Reaction Monitoring: Monitor the progress of the reaction by TLC.

-

Workup: After cooling the reaction mixture to room temperature, separate the precipitated catalyst by filtration. Dilute the filtrate with ethyl acetate (B1210297) (10 mL).

-

Extraction: Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄).

-

Purification: Evaporate the solvent under vacuum to give the crude product. Purify the crude product by column chromatography to yield this compound.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a powerful tool for the formation of carbon-nitrogen bonds.[12] It offers a more versatile and milder alternative to the Ullmann condensation for the synthesis of aryl amines.[8] For the synthesis of this compound, this reaction would typically involve the coupling of 4-bromophenol (B116583) with aniline or, more commonly, 4-bromoaniline with phenol. The choice of palladium catalyst, phosphine (B1218219) ligand, and base is critical for the success of the reaction.

| Aryl Halide | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Bromo-aromatic | Aniline | Pd(OAc)₂ (5) | BINAP (8) | Cs₂CO₃ (10) | Toluene (B28343) | 110 | 8 | N/A (General) | [13] |

| 2-Bromo-13α-estrone 3-methyl ether | Aniline | Pd(OAc)₂ | X-Phos | KOt-Bu | N/A | N/A | N/A | Good to Excellent | [14] |

This is a general procedure for the Buchwald-Hartwig amination.[13]

-

Reaction Setup: In a glovebox or under an inert atmosphere, combine the bromo-aromatic compound (1 equiv.), aniline (1.5 equiv.), cesium carbonate (Cs₂CO₃) (10 equiv.), palladium(II) acetate (Pd(OAc)₂) (0.05 equiv.), and BINAP (0.08 equiv.) in a reaction vessel.

-

Solvent Addition: Add anhydrous and degassed toluene to the reaction vessel.

-

Degassing: Thoroughly degas the reaction mixture.

-

Reaction Conditions: Stir the mixture at 110 °C for 8 hours under a nitrogen atmosphere.

-

Workup: After the reaction is complete, cool the mixture to room temperature and filter it through a pad of celite.

-

Isolation: Concentrate the filtrate under reduced pressure.

-

Purification: Purify the resulting residue by silica (B1680970) gel column chromatography to obtain the desired product.

Applications in Drug Development and Research

This compound and its derivatives are of significant interest to the pharmaceutical industry due to their presence in a variety of biologically active molecules. They serve as key scaffolds in the development of kinase inhibitors and other therapeutic agents.

MEK Inhibitors

Derivatives of this compound have been identified as potent inhibitors of MEK (MAP Kinase Kinase), a central component of the MAPK/ERK signaling pathway.[3] This pathway is frequently dysregulated in various cancers, making MEK an attractive target for cancer therapy. The inhibition of MEK can block downstream signaling that promotes cell proliferation and survival.

PDGFR Inhibitors

4-Phenoxyquinoline derivatives, which are structurally related to this compound, have been developed as inhibitors of the Platelet-Derived Growth Factor Receptor (PDGFR) tyrosine kinase.[3] Dysregulation of PDGFR signaling is implicated in various cancers and fibrotic diseases by promoting cell growth, migration, and angiogenesis.

Conclusion

The synthesis of this compound has evolved significantly from its early 20th-century origins. The development of robust and versatile synthetic methods, such as the two-step SNAr/reduction pathway and modern catalytic C-N bond-forming reactions, has made this important intermediate readily accessible for a wide range of applications. Its role as a key structural component in pharmaceuticals, particularly in the development of targeted cancer therapies like MEK and PDGFR inhibitors, underscores its continued importance in medicinal chemistry and drug development. The ongoing refinement of synthetic methodologies will undoubtedly lead to even more efficient and sustainable routes to this compound and its derivatives, further expanding their utility in science and industry.

References

- 1. Smiles rearrangement - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. guidechem.com [guidechem.com]

- 4. archive.nptel.ac.in [archive.nptel.ac.in]

- 5. CN101468952B - Preparation of 4,4'-diaminodiphenyl ether - Google Patents [patents.google.com]

- 6. US4539428A - Preparation of diaminodiphenyl ethers - Google Patents [patents.google.com]

- 7. 4,4'-Oxydianiline synthesis - chemicalbook [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. Chapman Rearrangement (Chapter 24) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 10. This compound synthesis - chemicalbook [chemicalbook.com]

- 11. Arylamine synthesis by amination (arylation) [organic-chemistry.org]

- 12. researchgate.net [researchgate.net]

- 13. chemistry-reaction.com [chemistry-reaction.com]

- 14. researchgate.net [researchgate.net]

Quantum Chemical Blueprint of 4-Phenoxyaniline: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of 4-phenoxyaniline through quantum chemical calculations, offering valuable insights for researchers, scientists, and professionals in drug development. By elucidating its structural, vibrational, and electronic properties, this document aims to serve as a foundational resource for further investigation and application of this versatile molecule.

Introduction